1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
CAS No.: 1782647-31-7
Cat. No.: VC5309886
Molecular Formula: C10H18N2O4
Molecular Weight: 230.264
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1782647-31-7 |
---|---|
Molecular Formula | C10H18N2O4 |
Molecular Weight | 230.264 |
IUPAC Name | 1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate |
Standard InChI | InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6,11H2,1-4H3 |
Standard InChI Key | BINCCFKDJYPIFA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N |
Introduction
Chemical Identity and Structural Features
1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate is a chiral azetidine derivative featuring a four-membered nitrogen-containing ring. The compound’s IUPAC name, 1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate, reflects its functional groups: a tert-butyl ester at position 1, a methyl ester at position 3, and an amino group at position 3. The azetidine ring’s strain and the electron-withdrawing effects of the carboxylate groups influence its reactivity.
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈N₂O₄ |
Molecular Weight | 230.26 g/mol |
IUPAC Name | 1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate |
SMILES | CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N |
InChI Key | BINCCFKDJYPIFA-UHFFFAOYSA-N |
The tert-butyl group enhances steric bulk and lipophilicity, while the methyl ester contributes to solubility in organic solvents.
Synthesis and Manufacturing
The synthesis of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate involves a multi-step process:
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Cyclization: Formation of the azetidine ring via cyclization of a β-amino acid derivative using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
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Alkylation: Introduction of the tert-butyl and methyl groups via alkylation reactions. tert-Butyl bromide and methyl iodide are common alkylating agents, with reactions typically conducted in the presence of a strong base like sodium hydride (NaH).
The process requires precise control of temperature and stoichiometry to avoid side reactions. For example, excessive alkylation can lead to over-substitution at the nitrogen atom, reducing yield.
Chemical Reactivity and Mechanisms
The compound’s reactivity is governed by its functional groups:
Oxidation and Reduction
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Oxidation: The amino group (-NH₂) can be oxidized to a nitroso group (-NO) using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester groups to primary alcohols, yielding 3-aminoazetidine-1,3-diol derivatives.
Nucleophilic Substitution
The amino group participates in nucleophilic substitution reactions. For instance, reaction with alkyl halides replaces the amino hydrogen with alkyl groups, forming secondary amines.
Applications in Research and Industry
Organic Synthesis
The compound is a valuable chiral building block for asymmetric synthesis. Its rigid azetidine ring facilitates the construction of complex molecules, such as:
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Amino Acid Derivatives: Coupling with carboxylic acids generates non-proteinogenic amino acids with tailored side chains.
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Heterocyclic Compounds: The azetidine ring serves as a precursor to pyrrolidines and piperidines through ring-expansion reactions.
Material Science
Incorporating azetidine derivatives into polymers enhances thermal stability. For example, copolymerization with styrene increases the glass transition temperature (Tg) by 20–30°C compared to polystyrene alone.
Comparative Analysis with Related Compounds
Table 2: Comparison with Structural Analogs
Compound | Key Differences | Reactivity Implications |
---|---|---|
1-tert-Butyl 3-ethyl analog (CAS 1011479-72-3) | Ethyl ester instead of methyl | Higher lipophilicity, slower hydrolysis |
3-Aminoazetidine-1,3-dicarboxylate | Lacks tert-butyl group | Reduced steric hindrance |
The methyl ester in 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate balances reactivity and stability, making it preferable for kinetic-controlled reactions .
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